Calcium l-aspartate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

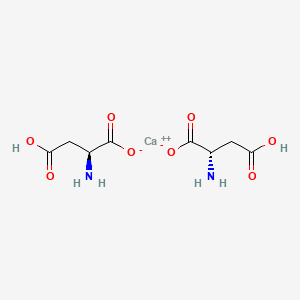

Calcium l-aspartate is a calcium salt of l-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its high bioavailability and is often used as a dietary supplement to provide calcium, an essential mineral for bone health and various physiological functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium l-aspartate can be synthesized by reacting l-aspartic acid with calcium carbonate in the presence of water. The reaction typically involves dissolving l-aspartic acid in water to form a supersaturated solution, followed by the addition of calcium carbonate. The mixture is then stirred and heated to promote the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves more sophisticated techniques to ensure high yield and purity. One method includes the use of liquid nitrogen to promote the reaction between l-aspartic acid and calcium hydroxide. The reaction mixture is then subjected to a series of steps including pH adjustment, ethanol addition, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium l-aspartate primarily undergoes chelation reactions due to the presence of both amino and carboxyl groups in the l-aspartic acid moiety. These reactions are essential for its role in biological systems, where it can bind to various metal ions.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include l-aspartic acid, calcium carbonate, and calcium hydroxide. The reactions are typically carried out in aqueous solutions, with conditions such as pH adjustment and temperature control being crucial for optimizing the yield .

Major Products Formed

The primary product formed from these reactions is this compound itself. depending on the reaction conditions, other by-products such as unreacted l-aspartic acid or calcium salts may also be present .

Applications De Recherche Scientifique

Agricultural Applications

Calcium L-Aspartate Nanoparticles as Fertilizers

Recent studies have demonstrated the potential of this compound nanoparticles (Ca(L-asp)-NPs) as a novel fertilizer. Research conducted on Brassica napus (rapeseed) revealed that Ca(L-asp)-NPs positively influenced root structure and plant yield. The application of different concentrations of Ca(L-asp)-NPs resulted in:

- Enhanced root diameter and cortex thickness.

- Improved nutrient uptake, specifically calcium, magnesium, and boron.

- Increased biomass accumulation and overall plant growth at optimal concentrations (100 mg L−1) .

The findings suggest that Ca(L-asp)-NPs can be effectively utilized to improve agricultural productivity through enhanced nutrient availability and root development.

Medical Applications

Calcium Supplementation

This compound has been studied as a dietary supplement to address calcium deficiency, particularly in older populations. A clinical study involving 60 women aged 67 years and older assessed the therapeutic effects of this compound tablets, both as monotherapy and in combination with vitamin D. The study aimed to evaluate:

- Bone mineral density improvements.

- The reduction of fracture risks associated with osteoporosis.

- Overall safety and efficacy compared to other calcium supplements .

This research indicates that this compound may serve as an effective supplement for maintaining bone health, especially in postmenopausal women.

Materials Science Applications

Synthesis of Calcium-Aspartate Bio-Metal-Organic Frameworks (MOFs)

This compound has also been explored in the synthesis of bio-MOFs, which are materials designed for specific applications such as hemostatic agents. A study focused on developing a calcium-aspartate-based MOF demonstrated:

- High hemocompatibility and biocompatibility.

- Enhanced coagulation properties compared to traditional hemostatic agents.

- Potential use in managing severe bleeding conditions, showcasing a clotting time significantly lower than that of commercially available products .

This innovative application highlights the versatility of this compound in creating advanced materials for medical use.

Summary Table of Applications

Mécanisme D'action

Calcium l-aspartate exerts its effects primarily through the release of calcium ions, which are essential for various physiological processes. The l-aspartic acid component facilitates the transport and absorption of calcium in the body. In plants, this compound nanoparticles alter the pectin nanostructure in cell walls, promoting growth and stress tolerance .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium aspartate: Similar to calcium l-aspartate but may differ in the specific isomer of aspartic acid used.

L-ornithine-L-aspartate: Used in the management of hepatic encephalopathy and has different applications compared to this compound.

Aspartic acid: The parent compound of this compound, involved in various metabolic pathways.

Uniqueness

This compound is unique due to its high bioavailability and specific applications in both agriculture and medicine. Its ability to improve nutrient uptake and stress tolerance in plants, along with its role in providing essential calcium for human health, sets it apart from other similar compounds .

Propriétés

Numéro CAS |

21059-46-1 |

|---|---|

Formule moléculaire |

C4H5CaNO4 |

Poids moléculaire |

171.16 g/mol |

Nom IUPAC |

calcium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

Clé InChI |

OPSXJNAGCGVGOG-DKWTVANSSA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] |

SMILES isomérique |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2] |

SMILES canonique |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] |

Key on ui other cas no. |

21059-46-1 10389-09-0 |

Pictogrammes |

Irritant |

Numéros CAS associés |

39162-75-9 10389-09-0 |

Synonymes |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.